molecular formula C6H15ClN2 B3432420 cis-Cyclohexane-1,4-diamine hydrochloride CAS No. 2121-78-0

cis-Cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3432420
CAS No.: 2121-78-0
M. Wt: 150.65 g/mol
InChI Key: FAGAAPPIBHREAK-UHFFFAOYSA-N
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Description

cis-Cyclohexane-1,4-diamine hydrochloride is a cyclohexane-derived diamine compound with two amine groups in the 1,4 positions of the cyclohexane ring, adopting a cis-configuration. Its hydrochloride salt form enhances stability and solubility for industrial and research applications. Key identifiers include:

  • CAS Number: 1956325-42-0 (hydrochloride) and 2121-79-1 (dihydrochloride).
  • Molecular Formula: C₆H₁₄N₂·HCl (hydrochloride) or C₆H₁₄N₂·2HCl (dihydrochloride).
  • Purity: Available at ≥98% purity for laboratory use.

The compound is utilized in multi-component reactions to synthesize heterocyclic derivatives and is documented in safety data sheets (SDS) for handling guidelines. The dihydrochloride form (CAS 2121-79-1) is more widely referenced in SDS and commercial catalogs.

Properties

IUPAC Name

cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-5-1-2-6(8)4-3-5;/h5-6H,1-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGAAPPIBHREAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712659
Record name Cyclohexane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28294-93-1, 2121-79-1, 2121-78-0
Record name 1,4-Cyclohexanediamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28294-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC19933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, dihydrochloride, trans-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclohexane-1,4-diamine hydrochloride typically involves the hydrogenation of 1,4-dicyanocyclohexane. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as Raney nickel. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves continuous hydrogenation in a fixed-bed reactor, followed by crystallization and purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.

    Substitution: The amino groups in this compound can participate in substitution reactions, forming various substituted cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitrocyclohexane derivatives.

    Reduction: Formation of cyclohexane derivatives with different functional groups.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

cis-Cyclohexane-1,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Cyclohexane-1,4-diamine hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical properties.

Comparison with Similar Compounds

Structural Isomers: 1,3-Diamine vs. 1,4-Diamine Derivatives

Compounds with amine groups in different positions on the cyclohexane ring exhibit distinct properties:

Compound Name CAS Number Amine Positions Similarity Score Key Differences
cis-Cyclohexane-1,4-diamine hydrochloride 1956325-42-0 1,4 (cis) 1.00 Reference compound
Cyclohexane-1,3-diamine dihydrochloride 28294-92-0 1,3 0.93 Altered hydrogen bonding; lower symmetry
(1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochloride 498532-32-4 1,3 (chiral) 0.93 Stereochemical complexity impacts reactivity

Key Insight : The 1,4-diamine configuration allows for symmetric hydrogen bonding, enhancing crystallinity and stability compared to 1,3 isomers.

Stereoisomers: cis vs. trans Configurations

Stereochemistry critically influences physical and chemical behavior:

Compound Name Configuration CAS Number Notes
This compound cis 1956325-42-0 Compact structure; higher polarity
trans-Cyclohexane-1,4-diamine dihydrochloride trans Not reported Hypothetical; likely lower solubility

Example : In pharmaceutical synthesis, cis-isomers like (cis)-N1-((1S,2R)-2-phenylcyclopropyl)cyclohexane-1,4-diamine hydrochloride are isolated for targeted biological activity.

Salt Forms: Hydrochloride vs. Dihydrochloride

Salt stoichiometry affects solubility and applications:

Property Hydrochloride (CAS 1956325-42-0) Dihydrochloride (CAS 2121-79-1)
HCl Molecules 1 2
Solubility in Water Moderate High
Commercial Availability Limited Widely available

Note: The dihydrochloride form is preferred in industrial settings due to enhanced stability.

Substituted Derivatives

Alkyl or aryl substitutions modify properties:

Compound Name Substituents CAS Number Key Impact
2-Isopropyl-5-methyl-cyclohexane-1,4-diamine dihydrochloride Isopropyl, methyl Not reported Increased lipophilicity; potential toxicity
4,4'-Methylenebis(cyclohexylamine) (PACM) Methylene bridge 1761-71-3 Industrial use in polymers; multi-isomeric (cis-cis, trans-trans)

Functional Group Analogues

Replacing amine groups with carboxylic acids alters applications:

Compound Name Functional Groups CAS Number Key Differences
cis-Cyclohexane-1,4-dicarboxylic acid Carboxylic acids 619-81-8 Used in polymer synthesis; no amine reactivity

Biological Activity

Cis-Cyclohexane-1,4-diamine hydrochloride, also known as cis-Diaminocyclohexane hydrochloride (cis-DACH·HCl), is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure allows it to participate in various biological processes, particularly in drug development, peptide synthesis, and bioconjugation. This article explores its biological activity through detailed research findings, case studies, and data tables.

  • Molecular Formula : C6H14N2·HCl
  • Molecular Weight : 162.65 g/mol
  • Melting Point : 67-72 °C
  • Solubility : Soluble in water and organic solvents

1. Pharmaceutical Development

Cis-DACH·HCl serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancer therapies. Its derivatives have been shown to enhance the efficacy of platinum-based drugs like cisplatin and oxaliplatin, particularly against resistant cancer cell lines.

Table 1: Comparison of Cytotoxicity of Cis-DACH Derivatives

CompoundIC50 (µM)Cancer Cell Line
Cisplatin5.0A431 (cervical cancer)
Oxaliplatin2.0LoVo (colon cancer)
Kiteplatin (cis-DACH derivative)0.7C13* (ovarian cancer)

Source: MDPI

2. Peptide Synthesis

In solid-phase peptide synthesis, cis-DACH·HCl is utilized to improve the stability and solubility of peptide chains. This enhancement is critical for producing effective therapeutic agents, particularly those used in treating chronic diseases.

3. Bioconjugation

The compound plays a vital role in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This property is essential for developing advanced drug delivery systems that can target specific tissues or cells more effectively.

Cis-DACH·HCl exhibits its biological activity through several mechanisms:

  • DNA Interaction : It forms complexes with DNA, leading to cross-linking that inhibits DNA replication and transcription.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, including DNA polymerases.
  • Metabolic Effects : It induces metabolic stress within cancer cells, leading to apoptosis.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a large-ring chelate complex incorporating cis-DACH·HCl. The results indicated that this complex demonstrated significantly higher cytotoxic activity than traditional chemotherapeutics like cisplatin.

Case Study 2: Neurological Applications

Research has highlighted the potential of cis-DACH·HCl derivatives in treating neurological disorders by enhancing drug delivery across the blood-brain barrier due to their favorable pharmacokinetic properties.

Q & A

Q. What are the recommended methods for synthesizing cis-cyclohexane-1,4-diamine hydrochloride, and how can isomer purity be ensured?

Synthesis typically involves catalytic hydrogenation of the corresponding aromatic diamine precursor (e.g., 1,4-diaminobenzene) under controlled conditions to favor the cis-configuration. Isomer purity is critical and can be optimized by adjusting reaction temperature, hydrogen pressure, and catalyst type (e.g., palladium or platinum oxides). Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential to confirm stereochemical integrity and quantify cis/trans ratios .

Q. What analytical techniques are most effective for characterizing this compound in solution and solid states?

  • Solution-state analysis : 1^1H and 13^{13}C NMR can identify stereochemistry by comparing coupling constants and chemical shifts with known cis/trans standards.
  • Solid-state analysis : X-ray crystallography (using programs like SHELXL) resolves crystal packing and hydrogen-bonding networks, which are critical for understanding stability .
  • Purity assessment : Reverse-phase HPLC with UV detection (e.g., using a Newcrom R1 column) provides high-resolution separation of isomers and impurities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use in a fume hood to avoid inhalation.
  • First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion. Avoid inducing vomiting without professional advice.
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How does the cis-configuration of cyclohexane-1,4-diamine hydrochloride influence its reactivity in coordination chemistry or supramolecular assembly?

The cis-configuration enables chelation of metal ions (e.g., transition metals) through its two adjacent amine groups, forming stable octahedral complexes. This geometry is exploited in catalysis and materials science (e.g., metal-organic frameworks). Comparative studies with trans-isomers show distinct coordination modes due to steric and electronic differences .

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystallographic refinement (e.g., disorder in cyclohexane rings) require advanced SHELXL parameters, such as restraints on bond lengths and anisotropic displacement factors. Twinning or poor diffraction may necessitate data collection at synchrotron facilities. Cross-validation with spectroscopic data (e.g., IR, Raman) ensures structural accuracy .

Q. How does the stereochemistry of cyclohexane-1,4-diamine impact its biological activity in pharmacological studies?

The cis-isomer’s spatial arrangement affects binding to biological targets (e.g., enzymes, receptors). For example, in analogues of N1-(2-chlorobenzyl)cyclohexane-diamine, the 1,4-cis configuration shows enhanced affinity for neurotransmitter transporters compared to 1,2- or 1,3-derivatives. Molecular docking simulations and in vitro assays (e.g., radioligand binding) are used to validate these interactions .

Q. What experimental approaches can quantify trace impurities in this compound batches?

  • Mass spectrometry (MS) : High-resolution LC-MS identifies low-abundance contaminants (e.g., trans-isomers, oxidation byproducts).
  • Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products.
  • Ion chromatography : Monitors chloride counterion stoichiometry, which is critical for reproducibility in synthesis .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Stability studies under varying pH (2–12) and temperature (4–60°C) reveal degradation pathways:

  • Acidic conditions : Protonation of amines reduces nucleophilicity, slowing oxidation.
  • Alkaline conditions : Base-catalyzed hydrolysis may cleave the cyclohexane ring.
  • Thermal stress : Accelerates racemization and decomposition. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Methodological Considerations

  • Stereochemical analysis : Always pair crystallographic data with computational methods (e.g., density functional theory) to validate cis-configuration .
  • Batch consistency : Implement quality control protocols (e.g., USP guidelines) for pharmaceutical-grade applications .
  • Safety compliance : Adopt Globally Harmonized System (GHS) labeling and SDS documentation to meet regulatory standards .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-Cyclohexane-1,4-diamine hydrochloride
Reactant of Route 2
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cis-Cyclohexane-1,4-diamine hydrochloride

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